molecular formula C18H16N2O B11483185 N-[2-(4-methylquinolin-2-yl)phenyl]acetamide

N-[2-(4-methylquinolin-2-yl)phenyl]acetamide

Cat. No.: B11483185
M. Wt: 276.3 g/mol
InChI Key: AYFUKTITIYQAMF-UHFFFAOYSA-N
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Description

N-[2-(4-methylquinolin-2-yl)phenyl]acetamide is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-methylquinolin-2-yl)phenyl]acetamide typically involves the acylation of 2-(4-methylquinolin-2-yl)aniline with acetic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to a more consistent and scalable production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-methylquinolin-2-yl)phenyl]acetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxide derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

N-[2-(4-methylquinolin-2-yl)phenyl]acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(4-methylquinolin-2-yl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-methylquinolin-2-yl)aniline
  • N-(4-{2-[(4-methylquinolin-2-yl)sulfanyl]acetyl}phenyl)acetamide
  • 4-hydroxy-2-quinolone derivatives

Uniqueness

N-[2-(4-methylquinolin-2-yl)phenyl]acetamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for further research and development .

Properties

Molecular Formula

C18H16N2O

Molecular Weight

276.3 g/mol

IUPAC Name

N-[2-(4-methylquinolin-2-yl)phenyl]acetamide

InChI

InChI=1S/C18H16N2O/c1-12-11-18(20-16-9-5-3-7-14(12)16)15-8-4-6-10-17(15)19-13(2)21/h3-11H,1-2H3,(H,19,21)

InChI Key

AYFUKTITIYQAMF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)C3=CC=CC=C3NC(=O)C

Origin of Product

United States

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